2-(4-Fluorophenyl)-3-oxopropanenitrile
Description
It is synthesized via condensation reactions, as demonstrated in the preparation of heterocyclic compounds like PK7088, a p53 reactivator with anticancer activity . The compound is typically obtained as a yellow solid with high yields (93%) and characterized by IR, NMR (¹H, ¹³C, ¹⁵N, ¹⁷O, ¹⁹F), and elemental analysis . Its synthetic versatility is highlighted in the construction of pyrazole rings (via hydrazine condensation) and carbamates (via reactions with propargylamine) .
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLAQGFMRUSXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or other oxidized derivatives.
Reduction: Formation of 2-(4-fluorophenyl)-3-hydroxypropanenitrile or 2-(4-fluorophenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)-3-oxopropanenitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a. Chlorophenyl Analogs
2-(4-Chlorophenyl)-3-oxopropanenitrile (CAS 62538-21-0):
- 2-(4-Chlorophenyl)-3-oxobutanenitrile (CAS 5219-07-8): Structural difference: Extended carbon chain (butanenitrile vs. propanenitrile).
b. Methoxyphenyl Derivatives
- 2-[2-(4-Methoxyphenyl)-2-oxoethyl]malononitrile: Structural difference: Methoxy group (-OCH₃) instead of fluorine. Properties: Electron-donating methoxy group reduces electrophilicity at the ketone position, influencing reactivity in cyclization reactions .
Functional Group Modifications
a. Trifluoromethyl Additions
- 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile (CAS 3108-23-4): Structural difference: Addition of a trifluoromethyl (-CF₃) group.
b. Phenoxy Substituents
- 3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile: Structural difference: Ethylphenoxy group introduces steric bulk and an ether linkage. Properties: Larger molar mass (265.31 g/mol); phenoxy group may reduce solubility in polar solvents .
Physicochemical and Spectroscopic Comparisons
| Property | 2-(4-Fluorophenyl)-3-oxopropanenitrile | 2-(4-Chlorophenyl)-3-oxopropanenitrile | 4,4,4-Trifluoro Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 177.16 | 193.63 | 231.15 |
| Melting Point | Literature-compliant (exact value not stated) | Not specified | Not specified |
| Key NMR Features | ¹⁹F NMR, ¹⁵N NMR | ¹H/¹³C NMR | ¹⁹F NMR (CF₃ group) |
| Synthetic Yield | 93% | Not specified | Not specified |
Biological Activity
2-(4-Fluorophenyl)-3-oxopropanenitrile, also known by its CAS number 398-42-5, is an organic compound notable for its structural features, including a fluorine atom on a phenyl ring, a nitrile group, and a ketone group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 163.15 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The presence of the fluorine atom significantly influences the compound's reactivity and interaction with biological targets, enhancing its binding affinity and selectivity.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may inhibit bacterial growth through mechanisms that are yet to be fully elucidated. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to activate apoptotic pathways by modulating the expression of key regulatory proteins such as Bcl-2 and caspases. This effect has been observed in several cancer types, including breast and lung cancer cell lines.
Case Study Example
A notable study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers following treatment with this compound. The study concluded that further investigations are warranted to explore its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The fluorine atom enhances the lipophilicity of the compound, facilitating its penetration through cell membranes and increasing bioavailability. Once inside the cell, it may modulate signaling pathways related to cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 2-(4-Chlorophenyl)-3-oxopropanenitrile | Moderate antimicrobial activity |
| 2-(4-Bromophenyl)-3-oxopropanenitrile | Limited anticancer properties |
| 2-(4-Methylphenyl)-3-oxopropanenitrile | Lower efficacy in apoptosis induction |
The presence of fluorine in this compound contributes to its enhanced biological activity compared to its chloro and bromo counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
